

Impact of serum concentration on AMG 900 activity.

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: AMG 900

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of **AMG 900**, a potent pan-Aurora kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AMG 900 and what is its primary mechanism of action?

AMG 900 is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor.[1][2] It targets Aurora kinases A, B, and C with IC50 values in the low nanomolar range.[2] The primary mechanism of action involves the inhibition of Aurora kinase autophosphorylation, which is crucial for the regulation of mitosis.[2] Inhibition of Aurora kinases, particularly Aurora B, disrupts the proper alignment of chromosomes during cell division, leading to polyploidy (cells with more than the normal number of chromosome sets) and ultimately, apoptosis (programmed cell death).[3]

Q2: I am observing a significantly higher IC50 value for **AMG 900** in my cell-based assays compared to the reported values from biochemical assays. What could be the reason for this discrepancy?

A significant reason for a higher IC50 value in cell-based assays compared to biochemical (cell-free) assays is the presence of serum in the cell culture medium. **AMG 900** is known to be



highly bound to plasma proteins.[1] This binding sequesters the inhibitor, reducing the effective free concentration available to interact with the target kinases within the cells. Consequently, a higher total concentration of **AMG 900** is required to achieve the same level of inhibition as in a serum-free biochemical assay.

Q3: How does the concentration of serum in my cell culture medium affect the apparent potency of **AMG 900**?

The concentration of serum has a direct impact on the apparent potency of **AMG 900**. As the serum concentration increases, the IC50 value of **AMG 900** is also expected to increase. This phenomenon is known as an "IC50 shift". This is due to the increased amount of serum proteins, primarily albumin, that can bind to the inhibitor, thereby reducing its free fraction.

Q4: Is there a way to quantify the effect of serum on **AMG 900** activity?

Yes, the effect of serum can be quantified by performing an IC50 shift assay. This involves determining the IC50 of **AMG 900** in the presence of different, defined concentrations of serum. By comparing the IC50 values at varying serum percentages, you can quantify the extent of the serum-induced shift in potency.

Troubleshooting Guides

Issue 1: High variability in IC50 values for **AMG 900** in cell-based assays.

- Potential Cause: Inconsistent serum concentration in the assay medium.
 - Troubleshooting Step: Ensure that the same batch and concentration of serum are used across all experiments. If preparing media in-house, ensure thorough mixing to guarantee a homogenous serum concentration.
- Potential Cause: Variability in cell density.
 - Troubleshooting Step: Maintain a consistent cell seeding density across all wells and plates. Variations in cell number can affect the inhibitor-to-cell ratio and influence the apparent IC50.
- Potential Cause: Pipetting errors.



 Troubleshooting Step: Calibrate pipettes regularly. For serial dilutions of AMG 900, ensure thorough mixing at each step.

Issue 2: AMG 900 appears less potent than expected, even at low serum concentrations.

- Potential Cause: Suboptimal assay conditions.
 - Troubleshooting Step: Ensure that the incubation time with AMG 900 is sufficient for the inhibitor to reach its target and elicit a biological response. For cellular assays, this is typically 24 to 72 hours.
- Potential Cause: Cell line-specific factors.
 - Troubleshooting Step: Different cell lines may have varying levels of drug efflux pumps or other resistance mechanisms that can reduce the intracellular concentration of AMG 900.
 Consider using a different cell line or a cell line with known sensitivity to Aurora kinase inhibitors for comparison.

Data Presentation

The following table summarizes the impact of serum concentration on the activity of a compound referred to as "23r" (also identified as **AMG 900** in the same publication) against the phosphorylation of Histone H3 (p-HH3), a downstream substrate of Aurora B. The data demonstrates a clear IC50 shift with increasing serum concentration across various species.

Species	5% Serum IC50 (nM)	25% Serum IC50 (nM)	Potency Shift (Fold-Increase)
Mouse	42	189	4.5x
Rat	48	176	3.7x
Dog	59	273	4.6x
Monkey	24	111	4.6x
Human	54	208	3.9x



Data adapted from "Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (**AMG 900**), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines."

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on AMG 900 IC50 (IC50 Shift Assay)

This protocol outlines a general method for assessing the effect of serum on the potency of **AMG 900** in a cell-based assay.

- Cell Seeding:
 - Seed a 96-well plate with your chosen cancer cell line at a predetermined optimal density.
 Allow cells to adhere overnight in their standard growth medium containing 10% Fetal Bovine Serum (FBS).
- Preparation of AMG 900 and Serum Dilutions:
 - Prepare a 10 mM stock solution of AMG 900 in DMSO.
 - Perform serial dilutions of the AMG 900 stock solution in DMSO.
 - Prepare separate media containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%, and 20%).
 - Further dilute the AMG 900 serial dilutions into each of the prepared media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1%.
- Cell Treatment:
 - Remove the overnight culture medium from the cells.
 - Add the media containing the different concentrations of AMG 900 and varying serum percentages to the respective wells.



 Include vehicle control (media with the same percentage of DMSO and serum but no inhibitor) for each serum concentration.

Incubation:

 Incubate the plate for a period sufficient to observe a significant effect on cell viability or a specific downstream marker of Aurora kinase activity (e.g., 48-72 hours).

Assay Readout:

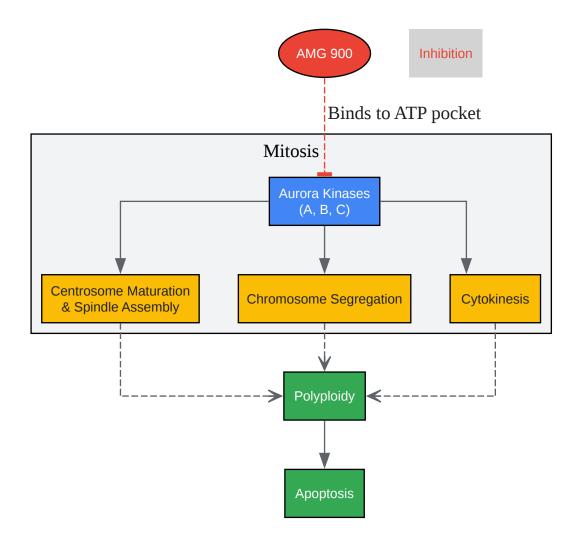
- Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
- Alternatively, fix and stain the cells to measure a specific pharmacodynamic marker, such as the level of phosphorylated Histone H3 (p-HH3), by immunofluorescence or flow cytometry.

Data Analysis:

- Normalize the data to the vehicle control for each serum concentration.
- Plot the normalized response against the log of the AMG 900 concentration.
- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum concentration.
- Compare the IC50 values to determine the fold-shift in potency as a function of serum concentration.

Mandatory Visualization

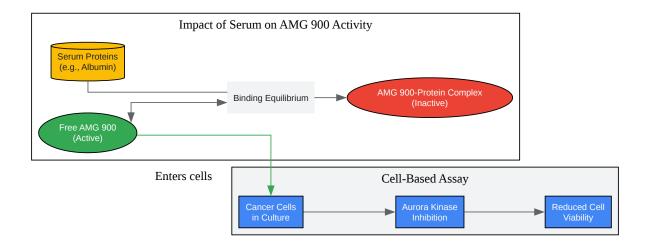




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Caption: Mechanism of action of AMG 900 on the Aurora kinase signaling pathway.





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Caption: Logical relationship of serum protein binding and its effect on **AMG 900** activity.

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- To cite this document: BenchChem. [Impact of serum concentration on AMG 900 activity.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#impact-of-serum-concentration-on-amg-900-activity]



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